N-Desmethyl Nefopam-D5 Hydrochloride
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Overview
Description
N-Desmethylnefopam D5 (hydrochloride) is a deuterium-labeled version of N-Desmethylnefopam hydrochloride. N-Desmethylnefopam hydrochloride is the primary metabolite of Nefopam, a centrally-acting, non-opioid analgesic agent used for the relief of moderate to severe pain . The deuterium labeling in N-Desmethylnefopam D5 (hydrochloride) is used to study the pharmacokinetics and metabolic pathways of Nefopam and its metabolites .
Preparation Methods
The synthesis of N-Desmethylnefopam D5 (hydrochloride) involves the deuterium labeling of N-Desmethylnefopam hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the N-Desmethylnefopam molecule is achieved through a deuterium exchange reaction. This involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Hydrochloride Formation: The deuterium-labeled N-Desmethylnefopam is then converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial production methods for N-Desmethylnefopam D5 (hydrochloride) are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
N-Desmethylnefopam D5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding N-oxide form.
Reduction: Reduction reactions can convert the compound back to its parent form, Nefopam.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include N-oxide derivatives and reduced forms of the compound .
Scientific Research Applications
N-Desmethylnefopam D5 (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: The compound is used to study the pharmacokinetics of Nefopam and its metabolites in human plasma and urine.
Metabolic Pathways: Researchers use the deuterium-labeled compound to investigate the metabolic pathways of Nefopam, including the formation of N-oxide and other metabolites.
Analgesic Mechanisms: The compound is used to study the mechanisms of action of Nefopam, particularly its non-opioid analgesic properties
Drug Development: N-Desmethylnefopam D5 (hydrochloride) is used in drug development to design and test new analgesic agents with improved efficacy and safety profiles
Mechanism of Action
N-Desmethylnefopam D5 (hydrochloride) exerts its effects through multiple mechanisms:
Serotonin-Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their analgesic effects.
Modulation of Ion Channels: It modulates voltage-sensitive calcium and sodium channels, reducing neuronal excitability and pain transmission.
Central Analgesic Action: The compound acts centrally to provide analgesia without the opioid-related side effects
Comparison with Similar Compounds
N-Desmethylnefopam D5 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
N-Desmethylnefopam hydrochloride: The non-deuterated version of the compound, used for similar research purposes
Nefopam: The parent compound, used as a centrally-acting analgesic
Nefopam N-Oxide: A metabolite of Nefopam, used to study the oxidative metabolism of the drug.
These compounds share similar pharmacological properties but differ in their labeling and specific research applications.
Properties
Molecular Formula |
C16H18ClNO |
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Molecular Weight |
280.80 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16;/h1-9,16-17H,10-12H2;1H/i1D,2D,3D,6D,7D; |
InChI Key |
ODDJBKRAHHWMJP-ISWUXAKYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C3=CC=CC=C3CNCCO2)[2H])[2H].Cl |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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